molecular formula C23H18BrN5O2S2 B12164444 2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B12164444
M. Wt: 540.5 g/mol
InChI Key: MQZFKFSHSNJJHC-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide) , belongs to the class of quinazoline derivatives. It features a sulfanyl group and a hydrazide moiety, making it intriguing for various applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While not widely used industrially, small-scale synthesis in research laboratories provides access to this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl group in the quinazoline ring can undergo oxidation reactions.

    Reduction: Reduction of the quinazoline ring or the carbonyl group is possible.

    Substitution: The bromine atom on the phenyl ring is susceptible to substitution reactions.

    Hydrazine Reactions: The hydrazine moiety can participate in various reactions.

Common Reagents and Conditions::

    Reagents: Thionyl chloride, hydrazine hydrate, acyl chlorides, and bromine.

    Conditions: Reflux, inert atmosphere, and appropriate solvents.

Major Products::
  • The primary product is the target compound itself, which exhibits interesting pharmacological properties.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antitumor agent due to its quinazoline scaffold.

    Biological Studies: Investigations focus on its interactions with enzymes and receptors.

    Industry: Its use in organic synthesis and as a building block for more complex molecules is under scrutiny.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Properties

Molecular Formula

C23H18BrN5O2S2

Molecular Weight

540.5 g/mol

IUPAC Name

1-[[2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C23H18BrN5O2S2/c24-15-10-12-17(13-11-15)29-21(31)18-8-4-5-9-19(18)26-23(29)33-14-20(30)27-28-22(32)25-16-6-2-1-3-7-16/h1-13H,14H2,(H,27,30)(H2,25,28,32)

InChI Key

MQZFKFSHSNJJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

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